molecular formula C8H10N2O2S B13816897 2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol

2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol

Cat. No.: B13816897
M. Wt: 198.24 g/mol
InChI Key: YCWGKFBXLAZHMS-UHFFFAOYSA-N
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Description

2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a methoxyiminoethylsulfanyl group at the 2-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of pyridine-3-ol as a starting material, which undergoes a series of reactions to introduce the methoxyiminoethylsulfanyl group at the 2-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methoxyimino group can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-3-one derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol involves its interaction with specific molecular targets. The methoxyiminoethylsulfanyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group at the 3-position may also play a role in its activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol is unique due to the presence of both the methoxyiminoethylsulfanyl group and the hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

2-(2-methoxyiminoethylsulfanyl)pyridin-3-ol

InChI

InChI=1S/C8H10N2O2S/c1-12-10-5-6-13-8-7(11)3-2-4-9-8/h2-5,11H,6H2,1H3

InChI Key

YCWGKFBXLAZHMS-UHFFFAOYSA-N

Canonical SMILES

CON=CCSC1=C(C=CC=N1)O

Origin of Product

United States

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